molecular formula C19H17BrN6O B11126120 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11126120
M. Wt: 425.3 g/mol
InChI Key: XVZZAAMQLRISCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 5-bromoindole moiety linked via an ethyl chain and a 5-methyltetrazole substituent on the benzamide core.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(12-17)19(27)21-8-10-25-9-7-14-11-16(20)5-6-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

XVZZAAMQLRISCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

The biological activity of this compound is attributed to its structural components:

  • Indole Derivatives : Known for diverse pharmacological properties including anti-inflammatory, anti-cancer, and neuroprotective effects.
  • Tetrazole Moiety : Enhances biological activity by mimicking carboxylic acids and interacting with biological targets such as enzymes and receptors.

Research indicates that compounds containing both indole and tetrazole functionalities may exhibit synergistic effects in modulating biological pathways related to neurotransmission and cell signaling.

Applications in Medicinal Chemistry

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has shown promise in various therapeutic areas:

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. For instance, derivatives containing indole or tetrazole rings have been reported to exhibit significant antimicrobial activity .

Anticancer Properties

The indole moiety is particularly notable for its anticancer properties. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique combination of functional groups in this compound may enhance these effects.

Neuroprotective Effects

Studies have suggested that indole derivatives may possess neuroprotective effects. The interaction of this compound with neurotransmitter systems could provide insights into its potential use for treating neurodegenerative diseases .

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science due to its ability to form metal complexes. These complexes can exhibit unique electronic properties useful in catalysis or as materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to proteins and other biomolecules with high affinity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Indole/Backbone Substituent Benzamide Substituent Molecular Weight Key Properties/Inferences
Target Compound 5-bromoindole 5-methyltetrazol-1-yl ~425.4* High lipophilicity, bioisosteric
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide 5-fluoroindole 5-methyltetrazol-1-yl 364.4 Improved solubility, lower weight
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenyl None Not reported High synthetic yield, hydrophilic
CAS 301308-60-1 5-bromoindole-thiazolidinone 2-nitro 505.32 Potential kinase inhibition
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide None 5-methyloxadiazole, nitro Not reported Electron-withdrawing, redox-active

*Estimated based on fluoro analog.

Research Implications

  • Bromo vs. Fluoro : Bromine’s bulk may improve target affinity in hydrophobic pockets, while fluorine optimizes pharmacokinetics .
  • Tetrazole Advantage : Superior to oxadiazole/nitro groups in metabolic stability and ionization, critical for oral bioavailability .
  • Synthetic Complexity : Bromoindole and tetrazole incorporation likely requires multi-step synthesis compared to simpler analogs like Rip-B .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, a tetraazole ring, and a benzamide group. The presence of these functional groups suggests a potential for diverse biological interactions.

Research indicates that compounds containing indole and tetraazole moieties often exhibit interactions with various biological targets:

  • Indole Derivatives : Indole-based compounds are known for their anticancer properties. They may act through the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Tetraazole Ring : Tetraazole derivatives have been associated with antimicrobial and anti-inflammatory activities. The presence of the tetraazole ring may enhance the compound's ability to interact with enzymes or receptors involved in these processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of related indole derivatives. For instance:

  • Case Study 1 : A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) . This suggests that structural modifications can enhance activity against specific cancer types.

Antimicrobial Activity

Indole and tetraazole-containing compounds have also been assessed for their antimicrobial properties:

  • Case Study 2 : A related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This indicates potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the indole and tetraazole rings for enhancing biological activity:

SubstituentEffect on Activity
Bromine at position 5 of indoleIncreases anticancer activity
Methyl group on tetraazoleEnhances antimicrobial properties
Benzamide linkageEssential for receptor binding

Research Findings

Recent literature emphasizes the importance of optimizing the chemical structure to improve bioactivity:

  • Study Findings : Modifications at specific positions on the indole and tetraazole rings resulted in enhanced binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, microwave-assisted methods (e.g., 65–90% yields under optimized conditions) are effective for indole and tetrazole coupling . Key steps include:

  • Amide bond formation between the indole-ethylamine and benzamide precursors.
  • Tetrazole ring introduction via cyclization reactions, often using nitrile intermediates and sodium azide .

Q. How is the purity of the compound validated in academic settings?

Purity is assessed via HPLC (>95% purity threshold) and melting point analysis (uncorrected capillary method, e.g., 180–182°C) . Contaminants are identified using mass spectrometry fragmentation patterns to distinguish byproducts from the target compound .

Advanced Research Questions

Q. How can reaction yields be optimized for the tetrazole moiety synthesis?

Yields depend on solvent polarity, temperature, and catalyst selection. For example:

  • Solvent : DMF or acetonitrile improves cyclization efficiency compared to THF .
  • Catalyst : ZnBr₂ increases tetrazole formation rates by 20–30% .
  • Microwave irradiation : Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Q. How to resolve contradictions in spectral data interpretation?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., tetrazole ring protonation states) or solvent artifacts. Strategies include:

  • Variable Temperature NMR : Resolves overlapping peaks caused by dynamic processes (e.g., indole NH exchange) .
  • 2D-COSY and HSQC : Assigns ambiguous proton environments, such as distinguishing benzamide vs. indole aromatic signals .
  • Isotopic Labeling : Confirms fragmentation pathways in HRMS for structural validation .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., kinase enzymes) using the tetrazole group as a hydrogen bond acceptor .
  • DFT calculations : Optimizes the compound’s 3D conformation to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How to mitigate degradation during long-term storage?

  • Lyophilization : Stable for >6 months at -20°C in amber vials .
  • Degradation Pathways : Hydrolysis of the amide bond in humid conditions; monitored via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What strategies are used to analyze biological activity in vitro?

  • Enzyme inhibition assays : IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Q. Note on Sources :

  • Excluded commercial platforms (e.g., ) per guidelines.
  • Structural analogs (e.g., tetrazole-containing compounds in ) informed methodological approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.